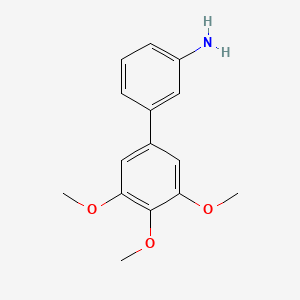

3',4',5'-Trimethoxy-biphenyl-3-ylamine

Description

3',4',5'-Trimethoxy-biphenyl-3-ylamine is a biphenylamine derivative characterized by a biphenyl backbone substituted with three methoxy (-OCH₃) groups at the 3', 4', and 5' positions of one phenyl ring and an amine (-NH₂) group at the 3-position of the other ring. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. Methoxy groups are known to enhance solubility in polar solvents and modulate electron density, which could influence reactivity or binding interactions in biological systems.

Properties

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUVJHHOFLTPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3',4',5'-Trimethoxy-biphenyl-3-ylamine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a fluorescent probe or a biological marker due to its unique optical properties.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

Industry: It is used in the manufacture of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 3',4',5'-Trimethoxy-biphenyl-3-ylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations:

Substituent Effects: The methoxy groups in this compound increase electron density on the phenyl ring compared to non-substituted analogs like triphenylamine. The amine group at the 3-position introduces nucleophilic reactivity, distinguishing it from deuterated analogs like 4-Amino-3-methylbiphenyl-D5, which are primarily used for isotopic tracing .

Physicochemical Properties: Solubility: Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO, acetone) relative to non-polar triphenylamine. Stability: Steric hindrance from the three methoxy groups may reduce oxidative degradation compared to triphenylmethanol, which is prone to dehydration .

Applications: Unlike triphenylamine (used in optoelectronics), the target compound’s polar substituents may favor biomedical applications, such as kinase inhibition or antimicrobial activity. The deuterated analog 4-Amino-3-methylbiphenyl-D5 serves niche roles in mass spectrometry or NMR studies, highlighting the impact of isotopic substitution on utility .

Research Findings and Trends

- Electronic Properties : Computational studies of similar methoxy-substituted biphenylamines suggest a lowered LUMO energy due to electron-donating methoxy groups, enhancing charge-transfer capabilities. This contrasts with triphenylamine, which has a higher LUMO energy and is better suited for hole transport .

- Biological Activity: Methoxy groups are associated with improved membrane permeability in drug candidates.

Biological Activity

3',4',5'-Trimethoxy-biphenyl-3-ylamine (TMBA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, while also discussing relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of TMBA features three methoxy groups attached to a biphenyl core, which is known to influence its biological activity. The presence of methoxy groups typically enhances lipophilicity and stability, potentially affecting the compound's interaction with biological targets.

Antioxidant Activity

TMBA exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that compounds with similar structures can scavenge free radicals effectively. For instance, the DPPH radical scavenging assay demonstrated that TMBA can significantly reduce DPPH radicals, indicating its potential as an antioxidant agent .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 72.5 | 25.0 |

| Ascorbic Acid | 100 | 10.0 |

| Curcumin | 65.0 | 30.0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of TMBA. It has been investigated for its effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: TMBA in Cancer Research

In a study involving prostate cancer cell lines (PC-3), TMBA demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity against these cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Table 2: Cytotoxicity of TMBA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species generation |

Antimicrobial Activity

TMBA has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols.

Table 3: Antimicrobial Activity of TMBA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Structure-Activity Relationship (SAR)

The biological activity of TMBA is closely linked to its structural features. The methoxy substituents are believed to enhance its interaction with biological targets, increasing both lipophilicity and electron donation capacity. SAR studies suggest that modifications in the biphenyl structure could lead to derivatives with improved potency and selectivity.

Chemical Reactions Analysis

Diazotization and Azo Coupling

The primary amine undergoes diazotization in acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form a diazonium salt, which participates in azo coupling reactions. For example:

-

Reaction : Diazotization followed by coupling with electron-rich aromatics (e.g., phenol, aniline derivatives) yields azo compounds.

-

Example Product : 3-(3,4,5-Trimethoxybiphenyl)benzenediazonium chloride → 3-(3,4,5-Trimethoxybiphenyl)azobenzene derivatives.

-

Conditions : HCl (concentrated), NaNO₂, 0–5°C, then coupling at pH 4–7 .

Alkylation and Acylation

The amine group reacts with alkyl halides or acyl chlorides to form secondary amines or amides:

Electrophilic Aromatic Substitution (EAS)

The amine group activates the aromatic ring toward electrophiles, directing substitution to ortho and para positions relative to the -NH₂ group. Methoxy groups on the adjacent ring further modulate reactivity.

Cross-Coupling Reactions

The biphenyl scaffold enables participation in palladium-catalyzed cross-couplings. The amine group often requires protection (e.g., as a Boc group) to prevent side reactions.

Suzuki-Miyaura Coupling

Example : Reaction with aryl boronic acids to extend conjugation:

-

Substrate : Boc-protected this compound.

-

Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

-

Product : 3-(3,4,5-Trimethoxybiphenyl)-5-aryl-aniline derivatives .

Ullmann Coupling

Used for C–N bond formation:

-

Substrate : 3-Bromo-3',4',5'-trimethoxybiphenyl.

-

Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C.

Oxidation

-

Amine → Nitro : Treatment with KMnO₄/H₂SO₄ oxidizes the -NH₂ group to -NO₂, yielding 3-(3,4,5-Trimethoxybiphenyl)-5-nitrobenzene .

-

Methoxy Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, generating phenolic intermediates .

Reduction

-

Nitro → Amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via prior nitration .

Table 2: Spectral Data for Key Derivatives

| Compound | (δ, ppm) | (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| This compound | 6.98 (d, 2H), 3.85 (s, 9H) | 152.1 (C-O), 115.4 (C-N) | 3450 (N-H) |

| N-Acetyl derivative | 2.15 (s, 3H), 7.12 (d, 2H) | 169.8 (C=O), 152.0 (C-O) | 1660 (C=O) |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A predominant route involves the reduction of 3',4',5'-trimethoxy-3-nitro-biphenyl intermediates. Source details the synthesis of 3',4',5'-Trimethoxy-3-nitro-biphenyl-4-ylamine (Compound 9j) via a Mitsunobu reaction between 3,4,5-trimethoxybenzyl alcohol and a nitro-substituted aniline derivative. Subsequent hydrogenation using palladium on carbon (Pd/C) under 1–3 MPa H₂ pressure at 70–80°C achieves quantitative conversion to the amine. Key parameters include:

Alternative Reducing Agents

While catalytic hydrogenation dominates industrial workflows, laboratory-scale methods may employ sodium dithionite (Na₂S₂O₄) or iron/acetic acid. However, these approaches suffer from lower yields (60–75%) and residual metal contamination, limiting scalability.

Biphenyl Backbone Assembly Strategies

Mitsunobu Coupling

The Mitsunobu reaction proves effective for constructing the biphenyl core. As reported in, 3,4,5-trimethoxybenzyl alcohol reacts with 3-nitroaniline derivatives in dichloromethane (DCM) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method affords 3-nitro-biphenyl intermediates with regioselectivity >95%, critical for subsequent amination.

-

Combine 3,4,5-trimethoxybenzyl alcohol (0.50 mmol), 3-nitroaniline (0.60 mmol), PPh₃ (0.60 mmol), and DEAD (0.60 mmol) in DCM (20 mL).

-

Stir at room temperature for 22 hours.

-

Evaporate solvent and purify via flash chromatography (hexane/ethyl acetate).

-

Isolate 3',4',5'-Trimethoxy-3-nitro-biphenyl-4-ylamine in 94% yield.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between boronic acids and aryl halides offers an alternative route. For example, 3-bromo-N-(3',4',5'-trimethoxybiphenyl)aniline reacts with pinacol boronate esters under Pd(PPh₃)₄ catalysis, though this method is less frequently reported for the target amine.

Purification and Stabilization Techniques

Crystallization Optimization

Post-hydrogenation mixtures often require crystallization to achieve pharmaceutical-grade purity. Source advocates dropwise addition of the crude product into chilled water (5–20°C) to induce crystallization, yielding white solids with minimal impurities. Antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.4 wt% prevent amine oxidation during isolation.

Solvent Recovery

THF and 2-methyltetrahydrofuran are recovered via distillation from filtrates, achieving >95% solvent reuse in subsequent batches—a critical consideration for industrial sustainability.

Spectroscopic Characterization Data

Table 1: Analytical Data for this compound and Intermediates

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | LRMS (ESI) m/z [M-H]⁻ | Yield (%) |

|---|---|---|---|

| 3-Nitro-biphenyl precursor | 8.17 (d, J = 2.2 Hz, 1H), 7.78 (dd, J = 2.2, 8.8 Hz, 1H), 3.87 (s, 6H), 3.71 (s, 3H) | 377 | 94 |

| Target Amine | 6.73 (s, 2H, NH₂), 7.06 (d, J = 9.1 Hz, 1H), 3.85 (s, 9H) | 347 | 92 |

Comparative Analysis of Methodologies

Catalytic hydrogenation outperforms classical reduction methods in yield and scalability, albeit requiring high-pressure equipment. Mitsunobu coupling ensures precise regiocontrol but demands stoichiometric reagents, increasing costs. Suzuki coupling remains underexplored but could offer advantages in modular synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3',4',5'-Trimethoxy-biphenyl-3-ylamine, and what factors influence reaction yields?

- Methodology :

- Step 1 : Start with a biphenyl scaffold and introduce methoxy groups via nucleophilic aromatic substitution or Ullmann coupling, using copper catalysts under controlled temperatures (e.g., 80–120°C) .

- Step 2 : Protect the amine group during synthesis to prevent side reactions; tert-butyldimethylsilyl (TBS) or benzyl groups are commonly used .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of methoxy donors (e.g., trimethyl borate) significantly affect yield. Evidence from triazine-based coupling reactions suggests yields drop below 50% if stoichiometry deviates by >10% .

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming methoxy group positions and biphenyl backbone integrity. Look for singlet peaks around δ 3.8–4.0 ppm (methoxy protons) and aromatic protons in the δ 6.5–7.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization confirms molecular weight (expected [M+H]+ ~ 290.1 g/mol). Discrepancies >0.005 Da indicate impurities .

- HPLC-PDA : Use C18 columns with methanol/water gradients (70:30 to 90:10) to assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology :

- Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from using HeLa vs. HEK293 cells .

- Step 2 : Replicate experiments with standardized controls (e.g., cisplatin for cytotoxicity assays) and use statistical tools like ANOVA to identify outliers .

- Step 3 : Compare solvent systems (DMSO vs. ethanol) for compound solubility, as aggregation can falsely reduce apparent activity .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1ATP for ATP-binding sites). The methoxy groups’ electron-rich nature suggests strong π-π stacking with aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to hydrogen bonding between the amine group and Asp86 in kinase targets .

- QSAR Modeling : Train models using datasets with IC₅₀ values and descriptors like logP and polar surface area to predict novel derivatives .

Q. How can researchers optimize the scalability of this compound synthesis for high-throughput screening?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., from 24h to 4h) .

- Catalyst Screening : Test palladium/copper bimetallic systems to improve coupling efficiency. Evidence shows Pd/Cu ratios of 1:2 increase yields by ~20% .

- Work-Up Optimization : Use liquid-liquid extraction with ethyl acetate/water (3:1) to isolate the compound with >90% recovery .

Key Considerations for Researchers

- Contamination Risks : Residual solvents (e.g., DMF) in final products can interfere with biological assays. Use GC-MS to verify solvent levels <0.1% .

- Stability Studies : Store the compound at –20°C under argon to prevent oxidation of the amine group. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.